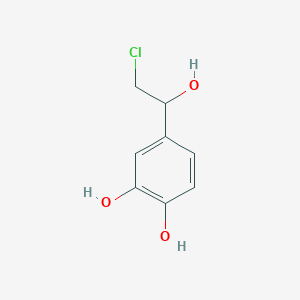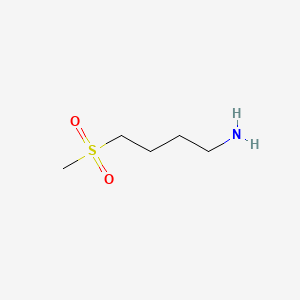
4-Methanesulfonyl-butylamine
Übersicht
Beschreibung
4-Methanesulfonyl-butylamine is an organic compound with the chemical formula C5H13NO2S. It is a colorless liquid with a strong odor and is soluble in water. This compound has attracted interest in scientific research due to its diverse range of applications and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methanesulfonyl-butylamine can be synthesized through various methods. One common approach involves the alkylation of sulfonamides. For instance, a borrowing hydrogen approach using a well-defined and bench-stable manganese (I) PNP pincer precatalyst enables an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents . This method provides high yields under mild and environmentally benign conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar alkylation methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methanesulfonyl-butylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
4-Methanesulfonyl-butylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Wirkmechanismus
The mechanism by which 4-Methanesulfonyl-butylamine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes that are crucial for the survival and proliferation of certain microorganisms and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Sodium Sulfinates (RSO2Na): These compounds are versatile building blocks for preparing many valuable organosulfur compounds.
tert-Butyl Group Compounds: These compounds exhibit unique reactivity patterns due to the crowded tert-butyl group.
Uniqueness: 4-Methanesulfonyl-butylamine stands out due to its specific structure, which imparts unique reactivity and stability. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
4-methylsulfonylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-9(7,8)5-3-2-4-6/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCXLECUHIZQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
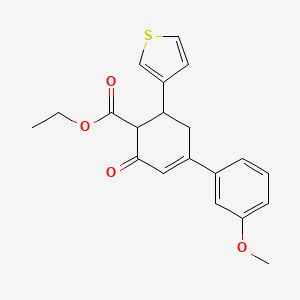
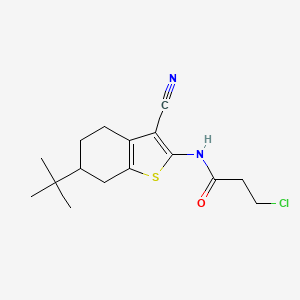
![N-[(Z)-(dimethylamino)methylidene]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3144428.png)
![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}(4-fluorophenyl)methanamine](/img/structure/B3144435.png)
![methyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B3144439.png)

![8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144457.png)
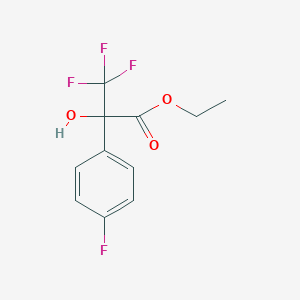
![Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-](/img/structure/B3144472.png)
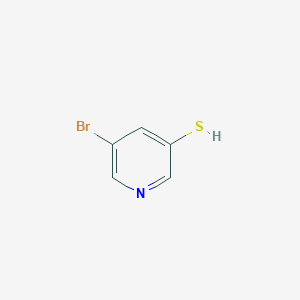
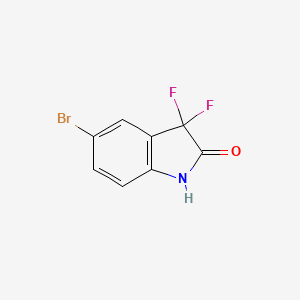
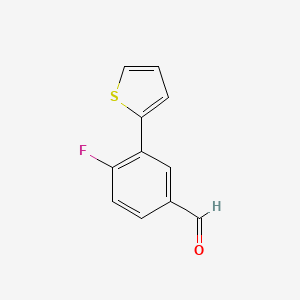
![1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B3144511.png)
